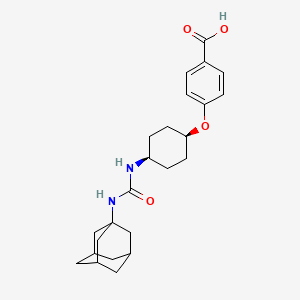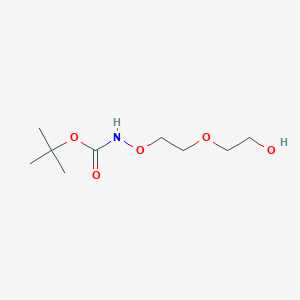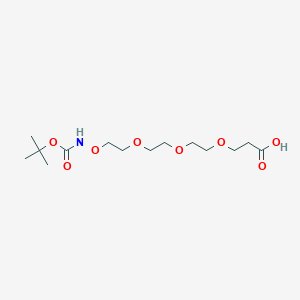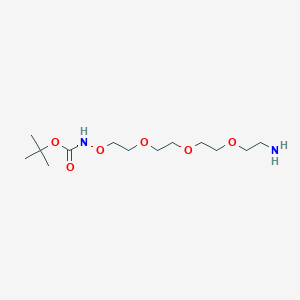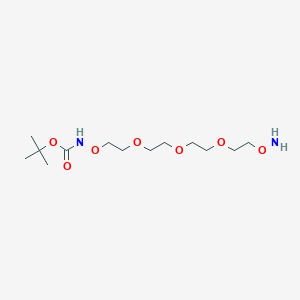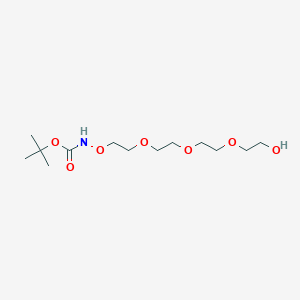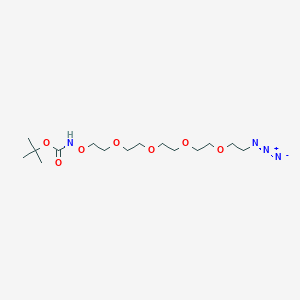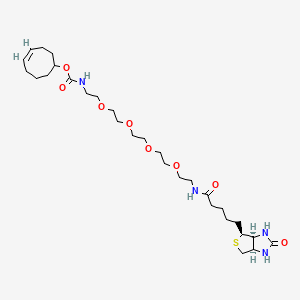
TCO-PEG4-biotina
Descripción general
Descripción
TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . This reagent can be used to tag a biotin site with the TCO moiety, which can conjugate with a tetrazine bearing biomolecule .
Synthesis Analysis
TCO-PEG4-biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is synthesized by grafting an increased amount of trans-cyclooctene (TCO) derivatives bearing different polyethylene glycol (PEG) linkers between mAb and TCO .Molecular Structure Analysis
The chemical formula of TCO-PEG4-biotin is C29H50N4O8S . It has a molecular weight of 614.8 .Chemical Reactions Analysis
TCO-PEG4-biotin is used in bioorthogonal chemistry, specifically in pretargeted radioimmunotherapy (PRIT). It involves mAb modifications by grafting an increased amount of TCO derivatives . The TCO moiety can conjugate with a tetrazine bearing biomolecule .Physical And Chemical Properties Analysis
TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . The PEG spacer allows for increased water solubility, less aggregation, and an increased distance between the amine to be modified and the reactive alkene .Aplicaciones Científicas De Investigación
Purificación por Afinidad
TCO-PEG4-biotina: se utiliza comúnmente en procesos de purificación por afinidad. Al biotinilar una molécula diana, los investigadores pueden aprovechar la fuerte afinidad entre la biotina y la estreptavidina para aislar la molécula marcada de una mezcla compleja. Este método es particularmente útil para purificar proteínas, péptidos y ácidos nucleicos {svg_1}.
Inmunoprecipitación
En los ensayos de inmunoprecipitación, this compound se puede utilizar para marcar anticuerpos o antígenos. Esto facilita la captura y concentración de complejos de proteínas específicos de un conjunto heterogéneo, lo cual es crucial para estudiar las interacciones proteína-proteína e identificar nuevos socios de unión {svg_2}.
Ensayos de Inmunoabsorción Ligados a Enzimas (ELISA)
ELISA: se basan en la detección de antígenos o anticuerpos específicos. This compound se puede utilizar para marcar estas moléculas, mejorando la sensibilidad y especificidad del ensayo. La interacción biotina-estreptavidina se utiliza entonces para detectar la presencia de la molécula diana con alta precisión {svg_3}.
Microscopía de Fluorescencia
En la microscopía de fluorescencia, this compound se puede utilizar para marcar biomoléculas con etiquetas fluorescentes de forma indirecta. Después de que la molécula biotinilada se une a un fluoróforo conjugado a estreptavidina, los investigadores pueden visualizar los componentes celulares y rastrear su localización y movimiento dentro de las células {svg_4}.
Estudios de Carbonilación de Proteínas
This compound es instrumental en el estudio de la carbonilación de proteínas, un marcador de estrés oxidativo. Los investigadores pueden marcar las proteínas carboniladas con biotina y luego identificarlas y cuantificarlas mediante espectrometría de masas, lo que proporciona información sobre diversas enfermedades y el proceso de envejecimiento {svg_5}.
Etiquetado y Seguimiento Celular
El reactivo también se utiliza para el etiquetado y seguimiento celular in vivo e in vitro. Al biotinilar las proteínas de la superficie celular, los científicos pueden rastrear la migración, proliferación y diferenciación de las células, lo cual es esencial para la biología del desarrollo y la investigación del cáncer {svg_6}.
Mecanismo De Acción
Target of Action
TCO-PEG4-biotin is a polyethylene glycol (PEG)-based Proteolysis Targeting Chimera (PROTAC) linker . The primary targets of this compound are proteins that contain a biotin site and an E3 ubiquitin ligase . The role of these targets is to facilitate the degradation of specific proteins within the cell .
Mode of Action
The TCO-PEG4-biotin compound operates by tagging a biotin site with a trans-cyclooctene (TCO) moiety . This moiety can then conjugate with a tetrazine-bearing biomolecule . The compound essentially acts as a bridge, connecting the target protein to the E3 ubiquitin ligase . This connection enables the ubiquitin-proteasome system to selectively degrade the target protein .
Biochemical Pathways
The action of TCO-PEG4-biotin affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By linking target proteins to E3 ubiquitin ligases, the compound facilitates the tagging of these proteins with ubiquitin . This tagging signals the proteasome to degrade the protein, thereby regulating the levels of that protein within the cell .
Pharmacokinetics
The hydrophilic nature of the peg spacer in the compound is known to improve water solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of TCO-PEG4-biotin’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the function of the target protein. For instance, if the target protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action of TCO-PEG4-biotin is influenced by the intracellular environment. The compound’s effectiveness depends on the presence of both the target protein and the E3 ubiquitin ligase within the cell . Therefore, it can only tag primary amines exposed on the surface of cells
Direcciones Futuras
Propiedades
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGBCNDNVFPDA-MSCWDKBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




